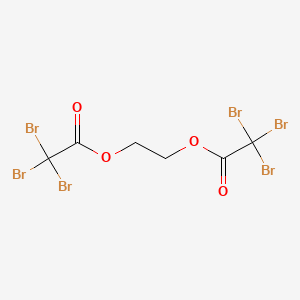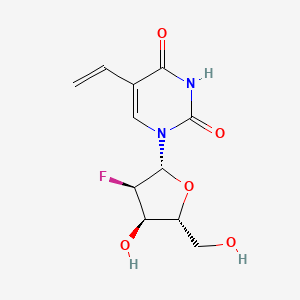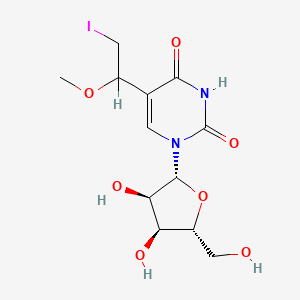
3-O-beta-D-glucopyranuronosyl-beta-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucuronic acid-galactose (Glca-gal) is a disaccharide unit commonly found in glycosaminoglycans, which are essential components of the extracellular matrix in animal tissues. These compounds play crucial roles in various biological processes, including cell signaling, proliferation, and structural integrity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glca-gal typically involves glycosylation reactions where glucuronic acid (GlcA) is linked to galactose (Gal). One common method is the use of glycosyl chlorides as donors, activated by heating in the presence of a combination of Bu4NBr, P(OEt)3, and excess Hünig’s base . This method allows for the formation of the glycosidic bond under controlled conditions.
Industrial Production Methods
Industrial production of Glca-gal often employs enzymatic synthesis due to its efficiency and specificity. Enzymes such as glycosyltransferases are used to catalyze the formation of the glycosidic bond between GlcA and Gal. This method is preferred for large-scale production as it reduces the number of synthetic steps and minimizes the use of hazardous chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
Glca-gal undergoes various chemical reactions, including:
Oxidation: Glca-gal can be oxidized to form uronic acids.
Reduction: Reduction reactions can convert Glca-gal to its corresponding alcohols.
Substitution: Substitution reactions can modify the hydroxyl groups on the sugar units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and nitric acid.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Acyl chlorides and alkyl halides are used for substitution reactions under basic conditions.
Major Products
Oxidation: Uronic acids.
Reduction: Sugar alcohols.
Substitution: Various substituted sugar derivatives.
Applications De Recherche Scientifique
Glca-gal has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in cell signaling and structural integrity of tissues.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to extracellular matrix dysfunction.
Industry: Used in the production of biomaterials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of Glca-gal involves its interaction with specific receptors and enzymes in the extracellular matrix. It binds to proteins such as CD44, which are involved in cell adhesion and migration. The binding of Glca-gal to these proteins can modulate various signaling pathways, influencing cell behavior and tissue homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heparan sulfate: Contains glucuronic acid but differs in its sulfation pattern.
Chondroitin sulfate: Similar structure but includes sulfated galactosamine instead of galactose.
Dermatan sulfate: Contains iduronic acid instead of glucuronic acid.
Uniqueness
Glca-gal is unique due to its specific glycosidic linkage and its role in forming the backbone of various glycosaminoglycans. Its distinct structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable component in biological and medical research .
Propriétés
Numéro CAS |
4343-50-4 |
|---|---|
Formule moléculaire |
C12H20O12 |
Poids moléculaire |
356.28 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4+,5+,6-,7-,8+,9+,11-,12-/m1/s1 |
Clé InChI |
GGFHJVYVXSKMOX-HNGKQJQCSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



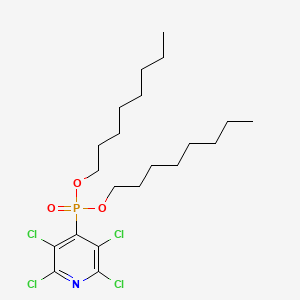
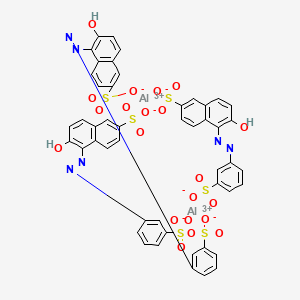
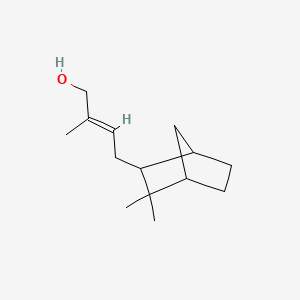
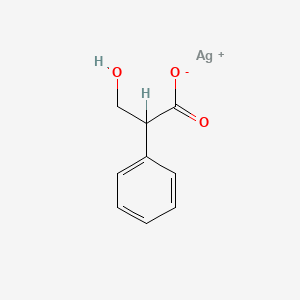
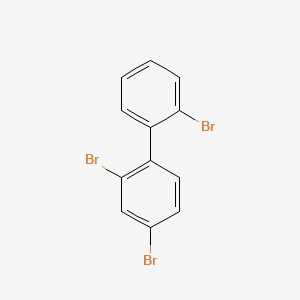
![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)



